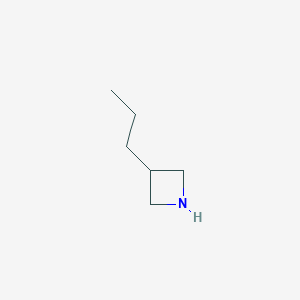

3-Propylazetidine

Description

Historical Context of Four-Membered Heterocycles

The study of four-membered heterocycles is rooted in the broader history of heterocyclic chemistry, which began to flourish with the investigation of natural products. While five- and six-membered rings are more common in nature, the discovery of naturally occurring four-membered rings, such as L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis) in 1955, spurred interest in this class of compounds. medwinpublishers.com Historically, the synthesis of these strained ring systems posed a significant challenge to chemists. medwinpublishers.comresearchgate.net

Early research into four-membered heterocycles was notably advanced by the intensive investigation of penicillins and cephalosporins during World War II. britannica.com These antibiotics contain a β-lactam, or azetidinone, ring, and the efforts to synthesize and understand their chemistry laid crucial groundwork for the broader field of four-membered heterocycles. britannica.com Over time, as synthetic methodologies have become more sophisticated, the accessibility of a wider range of substituted and functionalized four-membered rings, including azetidines, has increased. researchgate.netub.bw

Significance of Azetidine (B1206935) Scaffolds in Chemical Research

The azetidine scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. medwinpublishers.comrsc.org Its rigid three-dimensional structure can be advantageous for ligand-receptor binding by reducing the entropic penalty upon binding. acs.org Furthermore, the incorporation of an azetidine ring can enhance the metabolic stability and pharmacokinetic properties of a drug candidate. acs.org

The utility of azetidines extends to their role as bioisosteres, where they can replace other cyclic or acyclic fragments to modulate a molecule's properties. acs.org For instance, azetidine can serve as a bioisosteric replacement for pyrrolidine (B122466) or other N-heterocycles. acs.org The presence of the nitrogen atom also provides a handle for further functionalization, allowing for the synthesis of diverse compound libraries for drug discovery programs. nih.govchemrxiv.org Beyond pharmaceuticals, azetidines are also explored in materials science and as chiral templates in asymmetric synthesis. rsc.org

Table 1: Examples of Medicinally Relevant Azetidine-Containing Compounds

| Compound | Therapeutic Area/Target | Reference |

|---|---|---|

| Azelnidipine | Antihypertensive (Calcium Channel Blocker) | rsc.org |

| Cobimetinib | Anticancer (MEK Inhibitor) | rsc.org |

| Ximelagatran | Anticoagulant | rsc.org |

Challenges and Opportunities in Azetidine Synthesis and Functionalization

Despite their significance, the synthesis and functionalization of azetidines present notable challenges, primarily due to their ring strain of approximately 25.4 kcal/mol. medwinpublishers.comrsc.org This strain makes the four-membered ring susceptible to ring-opening reactions, which can sometimes compete with desired transformations. rsc.orgnih.gov Consequently, developing synthetic methods that are both high-yielding and tolerant of a wide range of functional groups has been a persistent focus of research. researchgate.net

Traditional methods for azetidine synthesis often include intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, [2+2] cycloadditions, and the reduction of β-lactams. ub.bwacs.orgmagtech.com.cn However, these methods can be limited by harsh reaction conditions or narrow substrate scope. researchgate.net

Recent years have witnessed significant advances in azetidine synthesis, providing new opportunities for chemists. These modern methods include:

Palladium-catalyzed C-H amination: This allows for the intramolecular cyclization to form functionalized azetidines under milder conditions. rsc.org

Photocycloadditions: Intermolecular [2+2] photocycloadditions offer a pathway to construct densely functionalized azetidines that are otherwise difficult to access. rsc.org

Ring expansion of aziridines: This strategy provides another route to access the azetidine core. acs.orgrsc.org

Strain-release functionalization: The inherent ring strain can be harnessed as a driving force for reactions, such as the addition of nucleophiles to azabicyclobutanes to create substituted azetidines. rsc.org

The functionalization of pre-formed azetidine rings is another crucial area. Late-stage functionalization allows for the diversification of complex molecules, which is highly valuable in medicinal chemistry. nih.govchemrxiv.org Strategies for C-H functionalization and electrophilic azetidinylation are expanding the toolkit available for modifying the azetidine scaffold. chemrxiv.org These advancements continue to lower the barrier to accessing novel azetidine-containing compounds, paving the way for their increased application in various fields of chemical research. rsc.orgrsc.org

Table 2: Modern Synthetic Approaches to Azetidines

| Method | Brief Description | Reference |

|---|---|---|

| Pd(II)-catalyzed γ-C(sp³)–H amination | Intramolecular cyclization via C-H activation. | rsc.org |

| Intermolecular [2+2] photocycloaddition | Light-induced cycloaddition of alkenes and imine derivatives. | rsc.org |

| Kulinkovich-type coupling | Ti(IV)-mediated synthesis of spirocyclic NH-azetidines. | rsc.org |

| Ring expansion of aziridines | Conversion of three-membered rings to four-membered rings. | acs.orgrsc.org |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

3-propylazetidine |

InChI |

InChI=1S/C6H13N/c1-2-3-6-4-7-5-6/h6-7H,2-5H2,1H3 |

InChI Key |

AJLSDOXGTDKVBV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for Azetidine Ring Systems

Classical Ring Formation Approaches

Classical methods for synthesizing the azetidine (B1206935) ring are dominated by intramolecular strategies where a linear precursor containing the requisite atoms is induced to cyclize. These approaches are favored for their efficiency and control over the ring-forming process.

Cycloaddition Reactions

Photocatalytic Approaches (e.g., Ir(III) photocatalysts)

Amine-Catalyzed Cycloaddition of Allenoates and Imines

The amine-catalyzed [2+2] cycloaddition of allenoates with N-tosylated imines provides a route to functionalized azetidines. rhhz.net In a study by Shi and coworkers, various tertiary amines were screened as catalysts for this transformation. rhhz.net It was discovered that the choice of the Lewis base catalyst is crucial for the reaction outcome. For instance, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst promoted the desired [2+2] cycloaddition to yield azetidine adducts. rhhz.net This method is highlighted as a viable strategy for constructing functionalized azetidines from readily available starting materials. rhhz.netmagtech.com.cn The reaction proceeds through the nucleophilic addition of the tertiary amine to the allenoate, generating a zwitterionic intermediate that then engages in a cycloaddition with the imine. rhhz.net

Cycloaddition of Alkynyl Ketones with N-Tosylimines

A notable method for the synthesis of highly substituted azetidines involves the [2+2] cycloaddition of alkynyl ketones with N-tosylimines, catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP). acs.orgacs.orgorganic-chemistry.org This reaction provides completely substituted azetidines in moderate to good yields with complete stereoselectivity. acs.orgacs.org The reaction conditions typically involve using DMAP as a catalyst in a solvent like dichloromethane (B109758) (CH2Cl2). acs.orgorganic-chemistry.org For example, the reaction of 1-phenylhex-2-yn-1-one (B14472835) with N-tosyl benzaldimine in the presence of DMAP afforded the corresponding azetidine. acs.org The yield of this reaction was optimized by adjusting the amount of DMAP and the ratio of the reactants. acs.org Aromatic alkynyl ketones, including those with longer alkyl chains, have been shown to be effective substrates for this transformation. acs.org

| Alkynyl Ketone | N-Tosylimine | Catalyst (mol %) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenylhex-2-yn-1-one | N-Tosyl benzaldimine | 55 | CH2Cl2 | 66 | acs.org |

| 1-Phenyloct-2-yn-1-one | N-Tosyl-4-methylbenzaldimine | 20 (Bu3P) | Toluene | 85 (Pyrrolidine) | acs.org |

| 1-Phenyloct-2-yn-1-one | N-Tosyl-4-methoxybenzaldimine | 20 (Bu3P) | Toluene | 89 (Pyrrolidine) | acs.org |

Transformations from Precursor Molecules

The conversion of pre-existing cyclic structures into the azetidine ring is a widely employed strategy, offering alternative synthetic pathways that can leverage the availability of various starting materials.

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most frequently used methods for preparing azetidines. acs.orgwikipedia.org This is due to the ready availability of β-lactams through well-established synthetic routes like the Staudinger ketene-imine cycloaddition. thieme-connect.demdpi.com The reduction is typically efficient and proceeds while retaining the stereochemistry of the substituents on the ring. acs.org

Various reducing agents can be employed for this transformation, including diborane, lithium aluminum hydride (LiAlH4), and Raney nickel. acs.org A particularly effective reagent system is a mixture of LiAlH4 and aluminum trichloride, which generates chloroalane species ("AlClH2" and "AlCl2H"). wikipedia.orgthieme-connect.de This method, often referred to as the "Ojima procedure," is known for cleanly reducing azetidin-2-ones to azetidines while minimizing over-reduction and ring cleavage, which can be a significant side reaction, especially with N-substituted β-lactams. thieme-connect.dersc.org

The reduction strategy is applicable to a wide range of substituted β-lactams. For instance, the synthesis of 3-alkyl- and 3-aryl-2-azetidinones has been extensively documented. mdpi.com While a specific synthesis of 3-propylazetidine directly from 3-phenyl-3-n-propyl-2-azetidinone via reduction is not explicitly detailed in the provided search results, the general applicability of β-lactam reduction suggests this would be a feasible synthetic step. The synthesis of related compounds, such as 1-acetyl-4-acetoxy-3-n-propylazetidin-2-one, has been reported, indicating that the 3-propyl substituted β-lactam core is accessible. google.com The subsequent reduction of such a precursor would be expected to yield the corresponding this compound, although the removal of the phenyl group at the 3-position would require a separate chemical transformation not covered by a simple reduction.

| Reducing Agent/System | Key Features | Reference |

|---|---|---|

| Diborane (B2H6) | Effective for N-substituted azetidin-2-ones. | acs.org |

| Lithium Aluminum Hydride (LiAlH4) | Commonly used, but can lead to over-reduction. | acs.orgwikipedia.org |

| LiAlH4 / AlCl3 (Ojima Procedure) | Highly effective for clean reduction, minimizes ring cleavage. | thieme-connect.de |

| Raney Nickel | Alternative catalytic hydrogenation method. | acs.org |

| Sodium Borohydride (NaBH4) | Used for diastereoselective reduction of C-3 functionalized azetidin-2-ones. | rsc.org |

Ring Contraction Strategies

Ring contraction of larger heterocyclic systems provides an alternative route to the strained azetidine ring. A notable example is the conversion of α-bromo N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines. organic-chemistry.orgrsc.org This one-pot reaction proceeds in the presence of a base like potassium carbonate and allows for the incorporation of various nucleophiles, such as alcohols and anilines, into the final azetidine product. organic-chemistry.orgrsc.org The proposed mechanism involves nucleophilic addition to the amide carbonyl, followed by an intramolecular cyclization via an SN2 mechanism, resulting in the formal contraction of the five-membered ring to a four-membered one. rsc.org

Strain-Release Homologation (e.g., Azabicyclo[1.1.0]butanes)

The high ring strain associated with 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of azetidines through strain-release-driven reactions. organic-chemistry.orgresearchgate.net This strategy allows for the modular construction of substituted azetidines. researchgate.netacs.orgchemrxiv.org One approach involves the generation of an azabicyclo[1.1.0]butyl lithium species, which can be trapped with a boronic ester. Subsequent N-protonation and a 1,2-migration lead to the cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. organic-chemistry.org This methodology has been developed to enable the parallel synthesis of stereodefined azetidines, which would be challenging to produce through other means. acs.orgnih.gov

Nucleophilic Attack on Azabicyclo[1.1.0]butanes

The strain inherent in 1-azabicyclo[1.1.0]butanes (ABBs) makes them valuable precursors for the synthesis of functionalized azetidines. researchgate.net The core reactivity involves the opening of the strained bicyclic system through the cleavage of the C3-N bond. researchgate.net This can be achieved by activating the bridgehead nitrogen with an electrophile, which facilitates a subsequent nucleophilic attack at the bridgehead carbon. nih.govnih.gov

A powerful application of this strategy is the direct alkylation of ABBs using organometallic reagents. Research has demonstrated that in the presence of a copper catalyst, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), ABBs can react with various organometal reagents to create bis-functionalized azetidines. sci-hub.seorganic-chemistry.org This method allows for the direct installation of a propyl group at the C3 position by employing a propyl-containing nucleophile, such as a propyl Grignard reagent (e.g., Propylmagnesium chloride), in conjunction with the copper catalyst. sci-hub.se The reaction proceeds by the nucleophilic addition of the organometal to the ABB, followed by trapping the resulting functionalized azetidine with a suitable electrophile. sci-hub.se This strain-release functionalization provides a rapid and direct route to 1,3-disubstituted azetidines, including those with a C3-propyl group. nih.govsci-hub.se

Transition Metal-Catalyzed Syntheses

Transition metals play a pivotal role in the construction of the azetidine scaffold, enabling reactions that are often difficult to achieve through other means.

Titanium(IV)-Mediated Coupling Reactions

A notable method for synthesizing spirocyclic NH-azetidines involves a titanium(IV)-mediated coupling of oxime ethers with either alkyl Grignard reagents or terminal olefins. nih.govresearchgate.net This transformation is proposed to proceed through a Kulinkovich-type mechanism. nih.govresearchgate.net In this process, a titanacyclopropane intermediate is formed, which acts as a 1,2-aliphatic dianion equivalent. nih.gov This intermediate then inserts into the 1,2-dielectrophilic oxime ether, leading to the formation of the four-membered azetidine ring in a single step. nih.govresearchgate.net

The reaction is typically carried out using titanium(IV) isopropoxide (Ti(Oi-Pr)₄) and an alkyl Grignard reagent. researchgate.net For the synthesis of a this compound derivative, the selection of the appropriate oxime ether substrate is critical. The reaction demonstrates broad substrate scope and provides access to structurally diverse and densely functionalized azetidines. researchgate.netrsc.org

Table 1: Titanium(IV)-Mediated Azetidine Synthesis

| Reactants | Key Reagent | Mechanism Type | Product Type | Reference |

|---|---|---|---|---|

| Oxime Ether + Alkyl Grignard Reagent | Ti(Oi-Pr)₄ | Kulinkovich-type | Spirocyclic NH-Azetidine | nih.govresearchgate.net |

| Oxime Ether + Terminal Olefin | Ti(Oi-Pr)₄ + Cyclopentylmagnesium bromide | Kulinkovich-type | Spirocyclic NH-Azetidine | researchgate.net |

Zirconium-Mediated Intramolecular Coupling Reactions

Zirconium-mediated reactions offer a diastereoselective pathway to azetidines. acs.org This method involves the treatment of unsaturated anilines with zirconocene (B1252598) complexes. Imine complexes of zirconocene, which can be generated via a β-hydrogen abstraction process, undergo intramolecular carbometalation if a carbon-carbon multiple bond is present in the substrate. researchgate.net

Specifically, the reaction can lead to the formation of an azazirconacyclopentane intermediate. acs.org Subsequent treatment of this metallacycle with iodine induces a ring-closing reaction to furnish the azetidine ring with high diastereoselectivity. acs.orgresearchgate.netfigshare.com

Copper Hydride-Catalyzed Intramolecular Hydroamination

Copper hydride (CuH) catalysis has emerged as a powerful tool for the enantioselective hydrofunctionalization of olefins. nih.gov In the context of nitrogen heterocycle synthesis, CuH-catalyzed intramolecular hydroamination of readily accessible allylic hydroxylamine (B1172632) esters has been studied. nih.govnih.govacs.org

However, this reaction exhibits a strong regioselectivity for the formation of aziridines (three-membered rings) over the regioisomeric azetidines (four-membered rings). nih.gov The proposed mechanism involves hydrocupration of the olefin, followed by an intramolecular amination step. This sequence preferentially leads to the formation of the chiral aziridine (B145994) product in good to excellent yields and high enantiomeric excess. nih.govmit.edu Therefore, this specific method is not a viable route for synthesizing azetidines like this compound.

Palladium-Catalyzed Reactions in Azetidine Functionalization

Palladium catalysis offers versatile strategies for both the synthesis and functionalization of azetidines. One significant development is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for the direct synthesis of the azetidine ring. rsc.org This reaction utilizes a directing group, such as a picolinamide (B142947), to guide the C-H activation process. acs.org The catalytic cycle is thought to involve a Pd(II)/Pd(IV) pathway, where an oxidant like a benziodoxole derivative promotes the key reductive elimination step from an alkyl-Pd(IV) intermediate to form the N-heterocycle. rsc.orgrhhz.net

Palladium catalysis is also employed in the functionalization of pre-formed azetidine rings. For instance, palladium-catalyzed Heck reactions can be used to stereocontrollably functionalize the double bond of 3-alkylidene-1,2-diazetidines, which can then be reduced to the corresponding saturated azetidines. nih.gov

Table 2: Overview of Palladium-Catalyzed Azetidine Syntheses

| Reaction Type | Key Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|---|

| Intramolecular γ-C(sp³)–H Amination | Pd(OAc)₂ / Oxidant | Aliphatic Amines with Directing Group | Direct ring formation | rsc.orgacs.orgrhhz.net |

| Heck Reaction | Palladium Catalyst | 3-Methylene-1,2-diazetidine | Functionalization of existing ring | nih.gov |

Advanced and Emerging Synthetic Routes

The field of azetidine synthesis is continually evolving, with new methods offering improved efficiency and access to novel structures. A prominent emerging strategy is the use of photochemistry. For example, direct photochemical functionalization of azetidine-2-carboxylic acids with alkenes allows for the preparation of various alkyl azetidines. chemrxiv.org This reaction can be performed in both batch and flow setups, enabling production from milligram to multigram scales, highlighting its utility for creating building blocks for medicinal chemistry. chemrxiv.org

Another advanced route is the iodocyclisation of homoallyl amines, which can stereoselectively produce 2-(iodomethyl)azetidine derivatives at room temperature. researchgate.net Interestingly, the reaction outcome can be switched to favor the formation of 3-iodopyrrolidines by increasing the reaction temperature, which causes the azetidine to isomerize. researchgate.net These advanced methods underscore the ongoing innovation in the synthesis of complex azetidine scaffolds.

C-H Activation Strategies

The direct formation of an azetidine ring through the intramolecular amination of an unactivated C(sp³)–H bond is a highly efficient strategy that avoids the need for pre-functionalized starting materials. Palladium catalysis has been particularly successful in this area.

One prominent method involves the palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds in amine substrates protected with a picolinamide (PA) directing group. organic-chemistry.orgorganic-chemistry.org This reaction typically employs a Pd(OAc)₂ catalyst in conjunction with an oxidant like iodosobenzene (B1197198) diacetate (PhI(OAc)₂). organic-chemistry.orgrhhz.net The directing group coordinates to the palladium center, positioning it to activate a specific γ-C–H bond, leading to the formation of a palladacycle intermediate. Subsequent reductive elimination forms the C–N bond, yielding the azetidine ring. organic-chemistry.org For the synthesis of this compound, this methodology would be applied to a substrate such as N-picolinoyl-2-propyl-1,3-propanediamine. The palladium catalyst would selectively activate the γ-C–H bonds on the primary carbons of the propane-1,3-diamine backbone, leading to cyclization and the formation of the desired N-picolinoyl-3-propylazetidine, which can then be deprotected.

A related palladium(II)-catalyzed method reported by Gaunt and co-workers achieves the intramolecular γ-C(sp³)–H amination using a benziodoxole tosylate as the oxidant and AgOAc as an additive. rsc.org This system is proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The key step is the reductive elimination from an alkyl–Pd(IV) intermediate to forge the azetidine ring. rsc.org The reaction demonstrates high diastereoselectivity, which would be critical in controlling the stereochemistry at other positions if a more complex this compound derivative were targeted. organic-chemistry.org

| Catalyst System | Directing Group | Oxidant | Key Feature | Applicability to this compound | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Picolinamide (PA) | PhI(OAc)₂ | Low catalyst loading, inexpensive reagents. | Applicable to a 2-propyl-1,3-propanediamine precursor. | organic-chemistry.orgorganic-chemistry.org |

| Pd(II) / AgOAc | Amine Substrate | Benziodoxole Tosylate | Proceeds via a proposed Pd(IV) intermediate. | Adaptable for appropriately substituted amine precursors. | rsc.org |

Radical Processes for Azetidine Derivatives

Radical chemistry offers unique pathways to azetidine rings, often by leveraging highly reactive intermediates to form the strained four-membered ring. A particularly innovative approach involves the photocatalytic radical strain-release of azabicyclo[1.1.0]butanes (ABBs). ABBs are highly strained structures that can be opened by radical species to generate functionalized azetidines.

In a method developed by Melchiorre and co-workers, an organic photosensitizer is used to generate radical intermediates from sulfonyl imines under visible light. researchgate.net These radicals are then intercepted by an ABB in a strain-release process, leading to difunctionalized azetidines in a single step. To generate a this compound derivative using this method, one could envision a sequence starting with the addition of a propyl radical to an unsubstituted N-sulfonyl ABB. The propyl radical could be generated from a suitable precursor, such as 4-iodobutane under photoredox conditions, which would add to the central C-C bond of the ABB, leading to a ring-opened azetidin-3-yl radical that is subsequently trapped.

Another strategy involves a radical-polar crossover mechanism. For instance, the group of Dorian Didier has reported a one-pot method that combines the preparation of strained organoboron species with a polar radical crossover of the resulting borate (B1201080) derivatives to access tri-substituted azetidines stereoselectively. researchgate.net This approach could be adapted by using a propylboronic acid derivative in the initial step to ultimately install the propyl group at the C3-position of the azetidine ring.

Copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant have also emerged as powerful methods for C(sp³)–H functionalization. nih.gov While often used for functionalizing existing rings, the underlying principle of generating a nitrogen-centered radical that can participate in cyclization could be applied to a suitably designed acyclic precursor containing a propyl group to form a this compound derivative.

Enzymatic Approaches to Azetidine Derivatives

The use of enzymes for the synthesis of complex molecules offers unparalleled chemo-, regio-, and stereoselectivity under mild conditions. While enzymatic routes to azetidines are less common than traditional chemical methods, recent breakthroughs have demonstrated their significant potential.

A notable example comes from the laboratory of Frances H. Arnold, which developed an engineered cytochrome P450 enzyme to catalyze the one-carbon ring expansion of aziridines to azetidines. thieme-connect.comchemrxiv.orgthieme-connect.comnih.gov This biocatalytic process proceeds via a highly enantioselective organic-chemistry.orgCurrent time information in Bangalore, IN.-Stevens rearrangement. thieme-connect.comnih.gov The engineered "carbene transferase" enzyme generates a reactive iron carbenoid intermediate, which reacts with an aziridine to form an aziridinium (B1262131) ylide. nih.gov The enzyme's active site then controls the subsequent rearrangement, favoring the formation of the azetidine ring over other potential side reactions and controlling the stereochemistry with exceptional precision. thieme-connect.comnih.gov

To apply this strategy for the synthesis of this compound, one would require a 2-propylaziridine (B1633787) as the starting material. The enzyme would then catalyze the insertion of a single carbon atom (from a diazo compound or other carbene precursor) into the C-N bond of the aziridine ring, expanding it to the desired this compound scaffold. The substrate scope of the evolved azetidine synthase (P411-AzetS) would need to be tested with 2-propylaziridines, but the modularity of directed evolution suggests that the enzyme could be further engineered for this specific substrate if necessary. thieme-connect.com This biocatalytic method was shown to be scalable, with gram-scale synthesis of an enantioenriched azetidine product being demonstrated. nih.gov

| Enzyme | Reaction Type | Key Substrates | Selectivity | Potential for this compound | Reference |

|---|---|---|---|---|---|

| Engineered Cytochrome P450 (P411-AzetS) | organic-chemistry.orgCurrent time information in Bangalore, IN.-Stevens Rearrangement | Aziridine + Carbene Precursor | High Enantioselectivity (e.g., 99:1 er) | Applicable using a 2-propylaziridine starting material. | thieme-connect.comnih.gov |

Diversity-Oriented Synthesis (DOS) of Azetidine-Based Scaffolds

Diversity-Oriented Synthesis (DOS) aims to rapidly generate libraries of structurally diverse and complex small molecules, which is ideal for exploring the chemical space around a core scaffold like azetidine. nih.gov These strategies often start from a common intermediate and use a series of branching reaction pathways to create a wide array of fused, bridged, and spirocyclic systems. nih.gov

A key approach in the DOS of azetidines involves the synthesis and diversification of a densely functionalized azetidine core. Work by Lowe et al. describes the multi-gram scale synthesis of trisubstituted azetidines which serve as templates for generating skeletal diversity. nih.gov Although the specific examples focus on phenyl and other groups, the initial synthetic sequence involves the cyclization of a linear precursor. To generate a library based on this compound, one would start with a precursor bearing the propyl group at the appropriate position, such as a derivative of 2-propyl-1,3-propanediol.

From a central, functionalized this compound core (e.g., containing nitrile and hydroxylmethyl groups), various transformations can be applied. For example, reduction of a nitrile to a primary amine followed by protection allows for subsequent N-alkylation and ring-closing metathesis to access fused ring systems. nih.gov This modular approach allows for the systematic variation of substituents and the generation of a library of related but structurally distinct this compound derivatives.

Starting from a versatile azetidine template, DOS strategies can be employed to construct more complex architectures. The work by Lowe et al. again provides a clear blueprint. nih.gov

Fused Systems: An azetidine containing both a secondary amine and a pendant olefin can undergo ring-closing metathesis (RCM). nih.gov For a this compound core, if an N-allyl group is installed, RCM could be used to generate an azetidine-fused eight-membered ring. nih.gov

Bridged Systems: Intramolecular cyclization reactions can create bridged bicyclic structures. By carefully choosing functional groups on the initial this compound core, one could devise pathways where, for instance, a nucleophilic nitrogen attacks an electrophilic carbon on a side chain to form a bridge across the ring.

Spirocyclic Systems: The generation of spirocyclic azetidines is a powerful way to increase the three-dimensionality of a molecule. A reported synthesis begins with the metalation of an azetidine-2-carbonitrile, followed by trapping the resulting anion with an electrophile. nih.gov Subsequent functional group manipulation and intramolecular cyclization can furnish a spirocyclic system. To create a spiro-azetidine centered on a this compound core, one would start with a 2-cyano-3-propylazetidine derivative and apply a similar sequence of intramolecular alkylation or acylation to build the second ring at the C2 position.

| Target Architecture | Key Reaction | Starting Scaffold Feature | Example Transformation | Reference |

|---|---|---|---|---|

| Fused System | Ring-Closing Metathesis (RCM) | N-alkenyl group | Formation of an azetidine-fused 8-membered ring. | nih.gov |

| Spirocyclic System | Intramolecular Cyclization | α-carbonitrile | Metalation followed by intramolecular alkylation. | nih.gov |

| Bridged System | Intramolecular Cyclization | Appropriately placed nucleophile/electrophile pair | Formation of a bicyclic compound from a functionalized azetidine. | nih.gov |

Reactivity and Reaction Mechanisms of Azetidine Ring Systems

Ring-Opening Reactions of Azetidines

The most prevalent reaction of azetidines is nucleophilic ring-opening, which provides a pathway to various functionalized acyclic amines. researchgate.net This process involves the cleavage of a carbon-nitrogen (C-N) bond within the ring.

The nucleophilic ring-opening of azetidines is a fundamental transformation that underscores their utility in synthetic chemistry. researchgate.net The reaction involves an attack by a nucleophile on one of the ring's carbon atoms (at the C2 or C4 position), leading to the scission of the adjacent C-N bond. Azetidine (B1206935) itself is relatively stable and often requires activation to facilitate this reaction. magtech.com.cn A common strategy is the formation of a quaternary azetidinium salt by N-alkylation or N-acylation. This process enhances the electrophilicity of the ring carbons, making the system significantly more susceptible to nucleophilic attack. magtech.com.cnugent.benih.gov The propagation of cationic ring-opening polymerization of azetidine monomers, for instance, proceeds through a nucleophilic attack of the monomer on an active azetidinium ion structure. ugent.be

The nature of the nucleophile, the substitution pattern on the azetidine ring, and the reaction conditions all play crucial roles in the outcome of these reactions. arkat-usa.orgresearchgate.net A wide array of nucleophiles, including halides, amines, and oxygen-containing species like alkoxides and acetates, have been successfully employed in the ring-opening of azetidinium ions. iitk.ac.inorganic-chemistry.org

In unsymmetrically substituted azetidines or azetidinium ions, the nucleophile can attack one of two different ring carbons, leading to different constitutional isomers. The regioselectivity of this attack is governed by a combination of electronic and steric factors. magtech.com.cnresearchgate.net

Electronic effects are a primary determinant of regioselectivity in azetidine ring-opening reactions, particularly when the ring is activated. magtech.com.cnresearchgate.net Substituents that can stabilize a positive charge on an adjacent carbon atom direct the nucleophilic attack to that position. This is because the transition state of the reaction has carbocationic character.

For a 3-propylazetidine, the propyl group at the C3 position is a simple alkyl group with a weak electron-donating effect through induction. This effect is generally not strong enough to be the dominant directing factor compared to substituents at the C2 or C4 positions. However, in the absence of other strong electronic influences, its presence can subtly influence the electron density of the ring.

More pronounced electronic effects are observed with substituents that offer resonance stabilization. For example, in 2-aryl-N-tosylazetidines, nucleophilic attack preferentially occurs at the benzylic C2 position. iitk.ac.in The aryl group stabilizes the developing positive charge in the transition state, making the benzylic carbon the more electrophilic site. magtech.com.cniitk.ac.in Similarly, other unsaturated groups like vinyl, cyano, or carboxylate at the C2 position also direct the attack to the substituted carbon due to conjugative stabilizing effects. magtech.com.cnresearchgate.net

Steric hindrance plays a significant role in controlling the regioselectivity of ring-opening reactions, often competing with electronic effects. magtech.com.cn Nucleophilic attack is generally favored at the less sterically hindered carbon atom. In the case of this compound, the propyl group at C3 does not directly block the C2 or C4 positions, which are the sites of nucleophilic attack. However, its conformational orientation could potentially influence the accessibility of these sites to the incoming nucleophile.

The impact of steric hindrance becomes more apparent when substituents are located at the C2 or C4 positions. For instance, in the ring-opening of 2-alkylazetidines, sterically bulky nucleophiles tend to attack the less substituted C4 carbon atom, even if electronic effects might favor attack at C2. magtech.com.cnresearchgate.net The size of the nucleophile is also a critical factor; larger nucleophiles are more sensitive to steric crowding and will more selectively attack the less encumbered position. magtech.com.cn Studies on C4-substituted azetidinium ions have shown that nucleophilic attack occurs highly regioselectively at the C2 position, demonstrating the directing effect of substitution. organic-chemistry.org

The interplay between electronic and steric effects is summarized in the table below, showing regioselectivity outcomes for various substituted azetidines.

| Azetidine Derivative | Substituent Position | Dominant Effect | Site of Nucleophilic Attack |

| 2-Arylazetidine | C2 | Electronic | C2 (Benzylic position) |

| 2-Alkylazetidine | C2 | Steric (with bulky Nu) | C4 (Less substituted) |

| 2-Cyanoazetidine | C2 | Electronic | C2 (Stabilized position) |

| This compound | C3 | Steric/Electronic (minor) | C2/C4 (depends on N-substituent and Nu) |

| C4-Methylazetidinium | C4 | Steric | C2 |

Table 1: Determinants of Regioselectivity in Azetidine Ring-Opening Reactions. magtech.com.cnresearchgate.netorganic-chemistry.orgiitk.ac.in

Due to their stability compared to aziridines, azetidine rings often require activation to undergo nucleophilic ring-opening. magtech.com.cniitk.ac.in This typically involves increasing the electrophilicity of the ring carbons. Common strategies include quaternization of the ring nitrogen to form an azetidinium ion or coordination of a Lewis acid to the nitrogen atom. magtech.com.cnresearchgate.net The presence of an electron-withdrawing group on the nitrogen, such as a tosyl group, also activates the ring towards nucleophilic attack. iitk.ac.iniitk.ac.in

Lewis acid catalysis is a powerful and widely used strategy for activating azetidines for ring-opening reactions. magtech.com.cniitk.ac.in The Lewis acid coordinates to the lone pair of electrons on the azetidine nitrogen atom. This coordination creates a species that is functionally similar to an azetidinium ion, significantly enhancing the electrophilicity of the ring carbons and making the ring much more susceptible to cleavage by a nucleophile. iitk.ac.iniitk.ac.in

A variety of Lewis acids have been shown to be effective catalysts, including zinc iodide (ZnI₂), zinc triflate (Zn(OTf)₂), copper(II) triflate (Cu(OTf)₂), and boron trifluoride etherate (BF₃·OEt₂). iitk.ac.iniitk.ac.iniitk.ac.in The choice of Lewis acid can influence the reaction's efficiency and even its outcome. For example, Cu(OTf)₂ was found to be a highly efficient catalyst for the ring-opening of 2-aryl-N-tosylazetidines. iitk.ac.in The reaction proceeds via an Sₙ2 pathway, where the nucleophile attacks the carbon atom, leading to inversion of stereochemistry if the carbon is a chiral center. iitk.ac.inresearchgate.net

The effectiveness of various Lewis acids in promoting the ring-opening of a model 2-aryl-N-tosylazetidine is presented below.

| Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cu(OTf)₂ | CH₃OH | 0 | 0.16 | 90 |

| Zn(OTf)₂ | CH₃OH | 0 | 0.5 | 88 |

| BF₃·OEt₂ | CH₃OH | 0 | 0.5 | 85 |

| No Lewis Acid | CH₃OH | 25 | 24 | No Reaction |

Table 2: Effect of Lewis Acid Catalysis on the Ring-Opening of (S)-2-phenyl-N-tosylazetidine with Methanol (B129727). iitk.ac.iniitk.ac.in

This catalytic activation strategy has been successfully applied to a range of nucleophiles, including alcohols and halides, providing a general and regioselective method for synthesizing γ-amino ethers and γ-haloamines. iitk.ac.iniitk.ac.in

Nucleophilic Ring Opening of Azetidines and Azetidiniums

Activation Strategies for Ring Opening

Quaternary Ammonium (B1175870) Salt Formation

Azetidines, acting as tertiary amines, readily react with alkyl halides to form quaternary ammonium salts. wikipedia.org This process, often referred to as quaternization, involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkyl halide. wikipedia.org The resulting quaternary ammonium salts are permanently charged, regardless of the pH of their environment. wikipedia.org

The formation of 3-propyl-1-alkylazetidinium halides is a typical example of this reaction. The reaction is generally carried out by mixing the this compound with an appropriate alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. wikipedia.orggoogle.com The reaction rate and yield can be influenced by the nature of the alkyl halide and the solvent used.

Table 1: Quaternary Ammonium Salt Formation of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Methyl Iodide | 1-Methyl-3-propylazetidinium iodide |

Intramolecular Nucleophilic Ring Opening and Ring Size Control

While intermolecular ring-opening is a common reaction for azetidines, intramolecular versions can also occur, leading to the formation of new heterocyclic systems. In derivatives of this compound that contain a tethered nucleophile, the azetidine ring can be opened through an intramolecular nucleophilic attack. clockss.org

The control of the resulting ring size is a crucial aspect of these reactions. rsc.org The regioselectivity of the ring opening, which determines the size of the newly formed ring, is influenced by several factors. These include the length and flexibility of the tether connecting the nucleophile to the azetidine ring, the nature of the nucleophile and any activating groups, and the reaction conditions. osti.govyoutube.com For instance, the formation of a five-membered ring (pyrrolidine) versus a six-membered ring (piperidine) can often be directed by carefully choosing the starting material and reaction parameters. rsc.orgbiorxiv.org

Ring-Opening with Sulfur and Oxygen Nucleophiles

The strained azetidine ring of this compound is susceptible to cleavage by various nucleophiles, including those based on sulfur and oxygen. These reactions typically proceed via an SN2 mechanism, where the nucleophile attacks one of the ring carbons, leading to the opening of the four-membered ring. nih.govnih.gov

With sulfur nucleophiles, such as thiols (RSH) or their corresponding thiolates (RS⁻), the reaction with this compound or its activated derivatives (e.g., N-sulfonylated azetidines) yields γ-aminopropyl sulfides. beilstein-journals.orgmdpi.com The regioselectivity of the attack is influenced by steric and electronic factors. Generally, the nucleophile will attack the less sterically hindered carbon of the azetidine ring. magtech.com.cn

Similarly, oxygen nucleophiles like alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) can open the azetidine ring to produce γ-amino ethers or γ-amino alcohols, respectively. libretexts.orgmasterorganicchemistry.com Acid catalysis can facilitate the ring-opening with weaker oxygen nucleophiles, such as water or alcohols, by protonating the ring nitrogen and making the ring more susceptible to nucleophilic attack. libretexts.orgbeilstein-journals.org

Table 2: Products of Ring-Opening of Activated this compound

| Nucleophile | Product |

|---|---|

| Thiophenol (PhSH) | 3-(Phenylthio)-1-propylpropan-1-amine |

Rearrangement Reactions

In addition to ring-opening reactions, azetidine systems can undergo various rearrangement reactions, often leading to the formation of different heterocyclic structures. These rearrangements are typically driven by the release of ring strain or the formation of a more stable product.

Stevens Rearrangement of Azetidines

The Stevens rearrangement is a base-promoted 1,2-rearrangement of quaternary ammonium salts. wikipedia.org The reaction proceeds through the formation of an ylide intermediate, which then undergoes a rearrangement to form a tertiary amine. wikipedia.orgjocpr.com In the context of this compound, the corresponding quaternary ammonium salt, such as 1-benzyl-1-methyl-3-propylazetidinium halide, can undergo a Stevens rearrangement.

The reaction is initiated by deprotonation of a carbon adjacent to the positively charged nitrogen atom by a strong base, forming an ammonium ylide. This ylide can then rearrange, with one of the groups on the nitrogen migrating to the adjacent carbon of the ylide. The mechanism of the Stevens rearrangement has been a subject of debate, with evidence supporting both a concerted pathway and a stepwise radical-pair mechanism. wikipedia.orgjocpr.comresearchgate.net The choice of base and reaction conditions can influence the outcome and efficiency of the rearrangement. sci-hub.st

Ring Expansion Reactions to Larger Heterocycles

Azetidines can be converted into larger, more stable heterocyclic rings through various ring expansion reactions. nih.govrsc.orgd-nb.info These reactions are synthetically valuable as they provide access to a range of important nitrogen-containing compounds.

One of the most common ring expansion reactions of azetidines is their conversion to pyrrolidines, which are five-membered nitrogen heterocycles. researchgate.net This transformation can be achieved through several methodologies. For example, treatment of N-acyl-3-propylazetidines with certain reagents can induce a rearrangement that leads to the formation of a pyrrolidine (B122466) ring. rsc.org

Another approach involves the thermal or Lewis acid-catalyzed isomerization of certain substituted azetidines. researchgate.net For instance, 3-iodomethyl-azetidine derivatives have been shown to rearrange to form 3-iodopyrrolidines, a process that is thought to proceed through an aziridinium (B1262131) ion intermediate. researchgate.net The stereochemistry of the starting azetidine can influence the stereochemical outcome of the resulting pyrrolidine. researchgate.net These methods provide a valuable route for the synthesis of substituted pyrrolidines, which are common motifs in many natural products and pharmaceuticals. nih.govwhiterose.ac.uk

Isomerization Pathways and Stereochemical Divergence

Isomerization reactions of the azetidine ring can lead to the formation of more stable five-membered ring systems or different stereoisomers, with the specific pathway often depending on reaction conditions or the nature of activating groups. rsc.orgresearchgate.net This controlled divergence is a powerful tool in synthesis.

One significant isomerization pathway is the thermal rearrangement of substituted azetidines into pyrrolidines. For instance, the iodocyclisation of homoallylamines at room temperature yields 2-(iodomethyl)azetidine derivatives stereoselectively. rsc.org However, increasing the reaction temperature to 50°C shifts the outcome to favor the formation of 3-iodopyrrolidine (B174656) derivatives. rsc.org This transformation proceeds through the initial azetidine product, which then isomerizes. The mechanism for this stereochemical divergence, which can produce either cis or trans-substituted pyrrolidines, is proposed to involve an aziridinium ion intermediate. rsc.org

Divergent, strain-release reactions of azabicyclo[1.1.0]butyl carbinols, which serve as precursors to highly substituted azetidines, also showcase stereochemical divergence. researchgate.net The reaction pathway is dictated by the choice of N-activating agent. Treatment with trifluoroacetic anhydride (B1165640) triggers a semipinacol rearrangement, yielding keto 1,3,3-substituted azetidines. researchgate.net In contrast, using benzyl chloroformate in the presence of sodium iodide leads to an iodohydrin intermediate that cyclizes to form spiroepoxy azetidines upon treatment with a base. researchgate.net

Table 1: Examples of Divergent Isomerization Pathways for Azetidine Systems This table is interactive. Click on the headers to sort.

| Starting Material/System | Condition / Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| 2-(Iodomethyl)azetidines | 50 °C (Thermal) | 3-Iodopyrrolidines | Temperature increase switches from azetidine synthesis to pyrrolidine isomerization. | rsc.org |

| Azabicyclo[1.1.0]butyl carbinol | Trifluoroacetic anhydride | Keto 1,3,3-substituted azetidine | N-activation triggers a semipinacol rearrangement. | researchgate.net |

| Azabicyclo[1.1.0]butyl carbinol | Benzyl chloroformate / NaI, then base | Spiroepoxy azetidine | Reagent choice leads to an alternative spirocyclization pathway. | researchgate.net |

Elimination Reactions of Azetidines

Elimination reactions involving azetidines can lead to the formation of unsaturated four-membered rings (azetines) or acyclic products through ring cleavage. researchgate.netacs.org For example, 2-substituted azetines can be synthesized through the elimination from azetidine benzoates. acs.org

Another documented elimination pathway is β-hydride elimination, which has been observed as a side reaction during the synthesis of cis-2,4-disubstituted azetidine-3-ones. acs.org This reaction results in the formation of olefinic side products and its prevalence can be influenced by the choice of metal catalyst. acs.org

A notable elimination reaction occurs in highly functionalized azetidines, such as 3-oxo-β-lactams (azetidine-2,3-diones). When these compounds are reacted with primary amines, one of the potential outcomes is the elimination of carbon monoxide (CO) to produce α-aminoamides, representing a complete ring-cleavage elimination. researchgate.net

Functional Group Transformations on the Azetidine Scaffold

The azetidine ring serves as a versatile scaffold that allows for extensive modification at both its nitrogen and carbon atoms, enabling the synthesis of a diverse array of derivatives. ub.bwnih.govx-mol.net

Derivatization and Modification of the Azetidine Nitrogen and Carbon Atoms

The azetidine nitrogen is readily functionalized. nih.gov For instance, the nitrogen can be protected with common protecting groups like tert-butoxycarbonyl (Boc) using Boc anhydride, or converted to a sulfonamide. nih.govresearchgate.net Following deprotection, the free NH-azetidine can undergo further derivatization. acs.org Common reactions include N-arylation through nucleophilic aromatic substitution or reductive amination with aldehydes to introduce new substituents. acs.org The Buchwald-Hartwig amination is also a key method for N-arylation of the azetidine ring. uni-muenchen.de

The carbon atoms of the azetidine ring, particularly at the C3 position, are also targets for modification. A common strategy involves using a 3-iodoazetidine (B8093280) as a precursor for metal-catalyzed cross-coupling reactions. uni-muenchen.de Microwave-assisted Suzuki coupling reactions between 3-iodoazetidines and various aryl boronic acids have been successfully employed to synthesize 3-aryl azetidines. uni-muenchen.de Similarly, nickel-catalyzed couplings provide another route to these derivatives. uni-muenchen.de Direct alkylation at the C3 position can also be achieved; for example, the Grignard reaction with a 3-ketoazetidine followed by further alkylation of the resulting 3-hydroxyazetidine introduces substituents like a propyl group. nih.gov

Table 2: Selected Methods for C3-Functionalization of Azetidines This table is interactive. Click on the headers to sort.

| Starting Material | Reagent(s) / Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 3-Iodoazetidine | Aryl boronic acid / Ni(II) iodide | Suzuki Coupling | 3-Arylazetidine | uni-muenchen.de |

| 3-Iodoazetidine | Organozinc species / Pd(0) | Negishi-type Coupling | 3-Substituted azetidine | uni-muenchen.de |

| N-Boc-3-ketoazetidine | Propylmagnesium bromide | Grignard Reaction | N-Boc-3-hydroxy-3-propylazetidine | nih.gov |

Stereochemical Considerations in Azetidine Chemistry

Chirality at the Nitrogen Atom in Azetidines

The nitrogen atom in an azetidine (B1206935) ring is trivalent and, in principle, can be a stereocenter if it bears three different substituents, with the lone pair of electrons acting as the fourth group. researchgate.netmagritek.com However, the chirality of such nitrogen centers is often transient due to a phenomenon known as nitrogen inversion or pyramidal inversion. arkat-usa.orgrsc.org This process involves the nitrogen atom and its substituents rapidly oscillating through a planar transition state, leading to the interconversion of the two enantiomeric forms. rsc.orgbldpharm.com

In most acyclic amines, this inversion is extremely rapid at room temperature, preventing the isolation of individual enantiomers. researchgate.netresearchgate.net However, incorporating the nitrogen atom into a strained ring system, such as in aziridines and azetidines, can significantly retard the rate of inversion. researchgate.netresearchgate.net The increased angle strain in the planar transition state of the four-membered ring raises the energy barrier for inversion compared to acyclic or larger-ring amines. rsc.orgresearchgate.net For instance, studies on N-halogenoazetidines have demonstrated the existence of high barriers to inversion, allowing for the study of the distinct invertomers by NMR spectroscopy. wikipedia.org

Table 1: Factors Influencing Nitrogen Inversion in Azetidines

| Factor | Influence on Inversion Barrier | Rationale |

| Ring Strain | Increases barrier | The planar transition state is more strained than the puckered ground state. researchgate.net |

| N-Substituent | Bulky groups can alter the rate | Steric interactions can destabilize the ground state or transition state differently. |

| Ring Substituents | Affects ring puckering and conformation | The energy landscape of the ring influences the inversion pathway. capes.gov.br |

| Protonation/Quaternization | Prevents inversion | The absence of a lone pair eliminates the mechanism for pyramidal inversion. researchgate.netarkat-usa.org |

Configurational Isomerism of Substituted Azetidines

Configurational isomers are stereoisomers that can only be interconverted by breaking and reforming chemical bonds. molaid.commdpi.com In substituted azetidines, such as 3-propylazetidine, two main types of configurational isomerism are possible: cis-trans isomerism arising from the substitution pattern on the ring, and enantiomerism due to the presence of chiral centers.

When an azetidine ring is substituted at two different positions, for example at C2 and C4, the substituents can be on the same side (cis) or on opposite sides (trans) of the ring. nih.gov This leads to diastereomers with distinct physical and chemical properties. The configuration of these isomers can be determined using spectroscopic techniques like NMR, by analyzing coupling constants and Nuclear Overhauser Effects (NOE), as well as X-ray crystallography. capes.gov.brfigshare.comresearchgate.net Studies on 1,2,4-trisubstituted azetidines have shown that the cis and trans isomers can have different ring conformations; for instance, the trans isomer may favor a nearly planar ring, while the cis isomer adopts a more puckered conformation to minimize steric strain. capes.gov.br

For a molecule like this compound, if there is another substituent on the ring, cis-trans isomerism would be a key feature. For example, in a 2-substituted-3-propylazetidine, the substituents at C2 and C3 can be either cis or trans to each other. The relative stability of these diastereomers would depend on the steric and electronic nature of the substituents.

Furthermore, the carbon atom at the 3-position of this compound is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)-3-propylazetidine and (S)-3-propylazetidine. The presence of additional stereocenters in the molecule, for instance on the N-substituent or at other ring positions, would lead to the existence of multiple diastereomers. epo.org

Enantioselective Synthesis of Azetidine Derivatives

The demand for enantiomerically pure azetidines, particularly for pharmaceutical applications, has driven the development of numerous enantioselective synthetic methods. These strategies aim to create the chiral azetidine core with high enantiomeric excess (ee). osi.lvrsc.org

Common approaches to enantioselective azetidine synthesis include:

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com For example, chiral tert-butanesulfinamide can be used to synthesize chiral C2-substituted azetidines with high diastereoselectivity. researchgate.net The auxiliary is typically removed in a later step to yield the enantioenriched azetidine.

Catalytic Asymmetric Reactions: This involves the use of a chiral catalyst to control the stereochemistry of the ring-forming reaction. bldpharm.comnih.gov For instance, copper(I) complexes with chiral ligands have been used in the asymmetric [3+1]-cycloaddition of ylides to generate chiral azetines, which can then be hydrogenated to the corresponding azetidines. nih.gov

Starting from the Chiral Pool: This strategy utilizes readily available enantiopure starting materials, such as amino acids, to construct the azetidine ring. arkat-usa.org

A specific, though not fully detailed, example is the mention of the enantioselective synthesis of tert-butyl (S)- and (R)-hydroxy-3-propylazetidine-1-carboxylate in a doctoral thesis. nih.gov This indicates that methods for accessing enantiopure this compound derivatives have been developed. Another general and highly enantioselective method involves the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides to produce chiral azetidin-3-ones, which are versatile intermediates for further functionalization. doi.org

Diastereoselective Control in Azetidine Ring Formation

When synthesizing azetidines with multiple stereocenters, controlling the relative stereochemistry to obtain the desired diastereomer is crucial. Diastereoselectivity in azetidine ring formation can be influenced by several factors, including the choice of reagents, reaction conditions, and the stereochemistry of the starting materials. researchgate.netacs.org

One common strategy for forming the azetidine ring is the intramolecular cyclization of a γ-amino alcohol or a γ-haloamine. arkat-usa.org The diastereoselectivity of this ring closure can be controlled by the existing stereocenters in the acyclic precursor. For example, the synthesis of cis-2,3-disubstituted azetidines has been achieved with high diastereoselectivity through the hydrozirconation of allylic amines, followed by iodination and base-promoted cyclization. researchgate.net However, the degree of diastereoselectivity can be sensitive to steric hindrance from bulky substituents. researchgate.net

In the context of this compound, if a synthetic route involves the cyclization of a precursor with a stereocenter adjacent to the forming ring, the stereochemistry of that center can direct the formation of one diastereomer over the other. For instance, the reduction of a β-lactam (azetidin-2-one) is a common method for preparing azetidines, and this reaction typically proceeds with retention of the stereochemistry of the ring substituents, thus providing excellent diastereoselective control. researchgate.net

Table 2: Examples of Diastereoselective Azetidine Synthesis

| Reaction Type | Key Feature | Stereochemical Outcome | Reference |

| Reduction of β-lactams | NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones | Diastereoselective formation of trans-azetidines. | researchgate.net |

| Cyclization of α-amino ketones | Photochemical Yang cyclization of N-benzyl derivatives | Totally diastereoselective, leading to a single diastereomer. | |

| Ring opening of aziridines | Reaction of N-alkyl azetidines with cyanogen (B1215507) bromide | Diastereoselective (up to 80:20 dr) formation of 3-bromo–N-cyanamides. |

Retention and Transfer of Stereochemistry in Azetidine Reactions

Once a chiral, enantiopure azetidine is synthesized, it is often necessary to perform further reactions on the ring or its substituents. In these subsequent transformations, it is critical to understand and control the stereochemical outcome. Many reactions can proceed with either retention or inversion of configuration at a stereocenter. capes.gov.brresearchgate.net

Similarly, reactions involving the opening of the azetidine ring can be stereospecific. For example, the ring-opening of enantiopure trans and cis 2,3-disubstituted N-tert-butanesulfinylaziridines (a related three-membered ring system) with water under acidic conditions proceeds in a highly regio- and diastereoselective manner. osi.lv The stereospecificity of such reactions is vital when using chiral azetidines as intermediates for the synthesis of other complex molecules. The reduction of azetidin-2-ones to azetidines is another example of a reaction that retains the stereochemistry of the substituents on the ring.

This control over stereochemistry allows for the use of well-defined azetidine building blocks in the synthesis of more complex molecular architectures, transferring the initial stereochemical information to the final product.

Computational and Theoretical Studies of Azetidines

Quantum Chemical Methods for Azetidine (B1206935) Analysis

Quantum chemical methods are at the forefront of computational studies of azetidines, enabling detailed analysis of their electronic structure and reaction pathways.

Density Functional Theory (DFT) has become a standard method for investigating the properties of azetidine derivatives due to its balance of computational cost and accuracy. DFT calculations are widely used to predict molecular geometries, vibrational frequencies, and reaction energetics. For instance, studies on various substituted azetidines utilize DFT methods like B3LYP and M06 to explore decomposition pathways and reaction mechanisms. aip.orgresearchgate.net In the study of 1,3,3-trinitroazetidine (B1241384) (TNAZ), DFT calculations were crucial in determining the energies for NO2 elimination and HONO elimination pathways, identifying N-N bond fission as a key initial step in its decomposition. aip.org Similarly, DFT has been employed to investigate the thermal and kinetic stability of nitroimine-substituted azetidines, identifying factors that contribute to their stability, such as covalent bond strength within the four-membered ring. icm.edu.plresearchgate.net These studies provide a robust framework for predicting the behavior of 3-propylazetidine, where similar principles of ring strain and substituent effects would apply. DFT calculations can also rationalize the stereochemical outcomes of reactions, as seen in the lithiation of N-alkyl 2-oxazolinylazetidines, where the calculated structures of intermediates helped to explain the observed high stereoselectivity. uniba.it

Table 1: Representative DFT Functionals and Basis Sets Used in Azetidine Studies

| Study Focus | DFT Functional | Basis Set | Reference |

| Decomposition of TNAZ | M06, B3LYP | cc-pVTZ, 6-31G(d,p) | aip.org |

| Stability of Nitroimine Azetidines | B3MP2 | G3MP2 level | researchgate.net |

| Aziridine (B145994) to Azetidine Rearrangement | B3LYP, MPW1B95 | 6-31++G** | researchgate.net |

| Lithiation of Oxazolinylazetidines | WB97XD | 6-31+G(d,p) | uniba.it |

| Enantioselective Ring Opening | B3LYP-D3BJ | 6-311+G(d,p) | acs.org |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a high level of theory for elucidating complex reaction mechanisms involving azetidines. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CCSD(T)) theory, are often used to refine energies obtained from DFT calculations. For example, high-level ab initio calculations (CCSD(T)/cc-pVTZ) were used to accurately determine the energies for the initial decomposition reactions of 1,3,3-trinitroazetidine (TNAZ), clarifying discrepancies in previous theoretical predictions. aip.org In another study, ab initio methods were employed to investigate the intramolecular cyclization of epichlorohydrin (B41342) aminolysis products to form azetidinium chlorides, highlighting the decisive role of the solvent in the reaction mechanism. dnu.dp.ua A detailed computational analysis of an aziridine-to-azetidine rearrangement used ab initio calculations to rationalize the experimentally observed pathway, identifying the key reactive intermediates and comparing the reaction barriers of proposed mechanisms. researchgate.net These examples underscore the power of ab initio calculations in providing a deep, quantitative understanding of the reaction pathways leading to and involving the azetidine ring, which is directly applicable to understanding the synthesis and reactivity of molecules like this compound.

Density Functional Theory (DFT) Calculations

Reaction Mechanism Investigations

Theoretical chemistry plays a vital role in mapping out the intricate details of reaction mechanisms involving azetidines, from their formation to their subsequent transformations.

The formation of the strained four-membered azetidine ring is an energetically demanding process, and its synthesis is often challenged by competing reactions, such as the formation of the more stable five-membered pyrrolidine (B122466) ring. bham.ac.uk Computational chemistry allows for the calculation of the activation energy barriers for these competing pathways, providing a rationale for experimentally observed product distributions. For example, in the selenium-induced cyclization of homoallylamines, a mixture of azetidines and pyrrolidines can be formed. bham.ac.uk Theoretical calculations can model the transition states for both the 4-exo-tet (leading to azetidine) and 5-endo-tet (leading to pyrrolidine) ring closures to predict the kinetic and thermodynamic favorability of each.

The ring-opening of azetidines is also a key reaction, and its energetics have been studied computationally. Theoretical studies on the photo-oxidation and photoreduction of azetidine derivatives have shown that one-electron reduction can dramatically facilitate the ring-opening of the azetidine heterocycle by significantly lowering the activation energy barrier. mdpi.com For instance, the activation energy for the C-C cleavage in a neutral azetidine derivative was significantly higher than in its anionic (reduced) form. mdpi.comresearchgate.net Similarly, calculations on the enantioselective ring-opening of azetidines catalyzed by hydrogen-bond donors have been used to create reaction profiles and understand the role of the catalyst in lowering the reaction barrier. acs.org

Table 2: Calculated Activation Energies for Azetidine Ring Opening

| System | Condition | Bond Cleavage | Activation Energy (kcal/mol) | Reference |

| cis-Azetidine-Cyclohexene Adduct | Anionic (Reduced) | C1-C2 | ~14 | mdpi.com |

| trans-Azetidine-Cyclohexene Adduct | Anionic (Reduced) | C1-C2 | ~9 | mdpi.com |

| 1,3,3-Trinitroazetidine (TNAZ) | Thermal | N-N Bond Fission | 43.21 | aip.org |

| 1,3,3-Trinitroazetidine (TNAZ) | Thermal | C-N Bond Fission | 50.46 | aip.org |

The analysis of transition state (TS) structures is fundamental to understanding reaction mechanisms. Computational methods can locate and characterize the geometry and energy of these fleeting, high-energy species. In the synthesis of azetidines from the cyclization of homoallylamines, the stereochemical outcome (cis or trans) is determined by the relative energies of the competing transition states. rsc.org Theoretical models of these transition states can explain the observed high stereoselectivity. For the rearrangement of iodoazetidines to iodopyrrolidines, computational studies have helped to elucidate the dissociative isomerization mechanism, identifying strained intermediates and transition states. rsc.org Furthermore, in the La(OTf)3-catalyzed aminolysis of epoxy amines, DFT calculations of the transition states for azetidine versus pyrrolidine formation correctly predicted the experimental outcome, showing that the catalyst complexation dramatically lowers the energy of the transition state leading to the azetidine product. frontiersin.org Transition state analysis has also been crucial in understanding the enantioselectivity of catalyzed reactions, where stabilizing noncovalent interactions, such as cation-π interactions between the catalyst and the substrate in the transition state, are identified as key to enantioinduction. acs.org

Electronic Effects on Reactivity (e.g., Frontier Orbital Energies)

The reactivity of the azetidine ring, including in this compound, is fundamentally governed by electronic effects, which are the influence of substituents on the electronic distribution within the molecule. numberanalytics.com These effects, primarily categorized as inductive and resonance effects, modulate the molecule's reactivity by altering electron density at various positions. numberanalytics.comlibretexts.org The propyl group at the C3 position of this compound is an alkyl group, which typically exerts a weak electron-donating inductive effect (+I). This effect slightly increases the electron density of the sigma (σ) bond framework of the azetidine ring.

A more sophisticated understanding of reactivity is provided by Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.org The energies of these orbitals are critical in predicting chemical behavior. Computational methods, such as Density Functional Theory (DFT), are used to calculate these energies. researchgate.netsapub.orgarxiv.org

For an azetidine derivative, the HOMO is often localized on the nitrogen atom due to its lone pair of electrons, making it the primary nucleophilic center. The LUMO is typically an antibonding σ* orbital associated with the C-N bonds of the ring. A lower LUMO energy indicates a greater propensity to accept electrons, for instance, in a nucleophilic ring-opening reaction. The electron-donating propyl group in this compound would be expected to slightly raise the energy of both the HOMO and LUMO compared to an unsubstituted azetidine ring, thereby marginally decreasing its nucleophilicity and electrophilicity. Electronic effects become more pronounced with the introduction of strong electron-withdrawing or -donating groups on the ring or the nitrogen atom. libretexts.org

| Substituent Type on Ring | Electronic Effect | Effect on HOMO Energy | Effect on LUMO Energy | Predicted Impact on Reactivity |

|---|---|---|---|---|

| Alkyl (e.g., -Propyl) | Weak Electron-Donating (+I) | Slightly Increases (Less Stable) | Slightly Increases (Less Electrophilic) | Minor decrease in overall reactivity |

| Electron-Withdrawing (e.g., -CN, -COOR) | Inductive (-I) & Resonance (-M) | Decreases (More Stable) | Decreases (More Electrophilic) | Increased susceptibility to nucleophilic attack |

| Electron-Donating (e.g., -OR) | Inductive (-I) & Resonance (+M) | Increases (Less Stable) | Increases (Less Electrophilic) | Enhanced nucleophilicity of the ring |

Theoretical Rationalization of Regioselectivity

Computational chemistry provides powerful tools to rationalize and predict the regioselectivity of reactions involving unsymmetrically substituted azetidines. researchgate.net Ring-opening reactions are a major class of reactions for azetidines, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, cleaving a C-N bond. magtech.com.cn The regioselectivity—whether the nucleophile attacks the C2 or C4 position—is dictated by a complex interplay of electronic and steric factors, which can be modeled theoretically. magtech.com.cnuniba.it

For an N-activated azetidine, nucleophilic attack is highly sensitive to electronic effects. magtech.com.cn Substituents that can stabilize a positive charge, such as aryl or other unsaturated groups, direct the nucleophilic attack to the carbon atom to which they are attached. magtech.com.cn In the case of this compound, the substituent is not at a position of direct attack (C2 or C4). However, its steric bulk could influence the trajectory of an incoming nucleophile, although this effect is generally secondary to electronic activation at the C2/C4 positions or on the nitrogen atom.

Theoretical calculations, often using DFT, can map the potential energy surfaces for different reaction pathways. acs.org By calculating the activation energies for attack at each possible site, chemists can predict which regioisomeric product will be favored. These models can distinguish between kinetically controlled products (formed via the lowest energy barrier) and thermodynamically controlled products (the most stable product, which may require a higher energy barrier or reversible conditions to form). researchgate.netacs.org For instance, studies on the ring-expansion of related bicyclic aziridinium (B1262131) ions have shown that the choice of nucleophile and solvent can switch the reaction between kinetic and thermodynamic pathways, a phenomenon that can be rationalized and predicted through computational analysis. researchgate.net

| Factor | Description | Influence on Regioselectivity |

|---|---|---|

| Electronic Effects | Influence of substituents (on ring or N-atom) on charge distribution and transition state stability. magtech.com.cn | Electron-withdrawing groups on a ring carbon activate it for nucleophilic attack. |

| Steric Hindrance | The spatial bulk of substituents near the reaction centers. magtech.com.cn | Bulky groups can disfavor attack at the adjacent carbon, directing it to the less hindered site. |

| Transition State Energy | The calculated energy barrier (ΔG‡) for each possible reaction pathway. acs.org | The pathway with the lowest activation energy is kinetically favored. |

| Product Stability | The calculated relative energy of the possible regioisomeric products. | The most stable isomer is the thermodynamically favored product. researchgate.net |

| Solvation Effects | The influence of the solvent on the energies of reactants, transition states, and products. researchgate.net | Can stabilize charged intermediates or transition states, altering the preferred pathway. |

Computational Modeling to Guide Chemical Synthesis

The synthesis of strained four-membered rings like azetidines is often challenging compared to their five- or six-membered counterparts. mit.eduresearchgate.net Traditional synthetic development relies heavily on experimental trial-and-error. However, modern computational modeling has emerged as a powerful tool to guide the synthesis of these valuable compounds, making the process more predictable and efficient. mit.edunih.gov By simulating reactions in silico, chemists can gain insights into reaction mechanisms, predict outcomes, and screen for viable substrates before committing to resource-intensive laboratory work. mit.edu

Recent research has demonstrated that computational models can successfully predict which precursor molecules will react to form azetidines. mit.edu This is particularly valuable for developing novel synthetic methods, such as light-driven reactions using photocatalysts, where the reactivity of molecules in their excited states can be non-intuitive. mit.edu These computational approaches enable a more rational design of synthetic strategies for complex targets like this compound.

Prediction of Reaction Outcomes and Substrate Scope

A notable example is the photocatalytic synthesis of azetidines from alkenes and oximes. mit.edu Researchers have developed computational models that can accurately predict which combinations of these precursors will successfully form the azetidine ring. mit.edu The models analyze the properties of the molecules in their excited states, which are generated by the photocatalyst, to determine if the reaction is favorable. mit.edu This predictive power allows chemists to define the substrate scope of a new reaction computationally, identifying which functional groups and structural motifs are tolerated. This accelerates the development of versatile synthetic methods applicable to a wide range of substituted azetidines, including those with alkyl groups like the propyl substituent. mit.edumit.edu

In Silico Pre-screening of Compounds for Synthetic Feasibility

In silico pre-screening is a computational strategy used to evaluate the synthetic feasibility of a large number of potential starting materials before they are synthesized or purchased. mit.educhemmethod.com This approach leverages computational models to rapidly assess whether a proposed reaction is likely to succeed. mit.eduresearchgate.net By pre-screening a virtual library of compounds, researchers can prioritize the most promising candidates for laboratory synthesis, saving significant time, effort, and materials. mit.edu

In the context of synthesizing a specific target like this compound, a synthetic chemist might propose several different disconnection strategies, each involving different precursors. For example, one route might involve the [2+2] cycloaddition of an imine and an alkene, while another might involve the intramolecular cyclization of a γ-amino alcohol. bham.ac.uk Computational models can be used to evaluate the energetics and kinetics of the key bond-forming step in each proposed route. mdpi.com This pre-screening process helps to identify potential synthetic dead ends at an early stage and guides the chemist toward the most viable and efficient synthetic pathway. mit.edu This predictive capability is transforming chemical synthesis from an empirical art to a more data-driven science.

Redox Properties and Electron Transfer Processes in Azetidines

The azetidine ring can participate in and be profoundly influenced by redox reactions and electron transfer (ET) processes. csic.esnih.gov Computational and experimental studies have shown that the addition or removal of an electron significantly alters the stability and reactivity of the four-membered ring. csic.esacs.org These processes are fundamental to certain DNA repair mechanisms, where azetidine-like structures can be transient intermediates, and are also being harnessed in modern synthetic organic chemistry. nih.govnih.gov

Quantum-chemical calculations on model azetidine systems have revealed that one-electron reduction dramatically facilitates the ring-opening of the azetidine heterocycle. csic.esnih.gov The addition of an electron into the LUMO of the azetidine ring, which has C-C and C-N σ* antibonding character, weakens these bonds and substantially lowers the activation energy for ring cleavage. csic.esnih.gov Conversely, oxidation (electron removal) can also lower the ring-opening barrier, though often to a lesser extent than reduction. csic.es